molecular formula C9H7Br2NO B2863774 7-Bromoquinolin-6-ol;hydrobromide CAS No. 2253632-33-4

7-Bromoquinolin-6-ol;hydrobromide

Cat. No. B2863774
CAS RN: 2253632-33-4
M. Wt: 304.969
InChI Key: BDYZJNQJTBYRRI-UHFFFAOYSA-N
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Description

“7-Bromoquinolin-6-ol;hydrobromide” is a chemical compound with a molecular weight of 304.97 . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 304.97 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Anti-Coccidial Activity

7-Bromoquinolin-6-ol hydrobromide serves as a precursor in the synthesis of halofuginone hydrobromide, an effective anti-coccidial drug for poultry. This synthesis involves a series of reactions starting from m-chlorotoluene, leading to the production of halofuginone hydrobromide through innovative and cost-effective methods. The compound has shown significant protective effects against Eimeria species in chickens, highlighting its potential for large-scale pharmaceutical development (Junren Zhang, Qizheng Yao, & Zuliang Liu, 2017).

Chemical Synthesis and Derivative Formation

The compound is also involved in the selective synthesis of quinoline derivatives, showcasing its utility in chemical synthesis. Through bromination reactions and subsequent transformations, valuable quinoline derivatives such as 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline have been efficiently synthesized, demonstrating the compound's role in producing synthetically valuable derivatives (A. Şahin, O. Çakmak, I. Demirtaş, Salih Ökten, & A. Tutar, 2008).

Nucleophilic Substitution Reactions

Furthermore, 7-Bromoquinolin-6-ol hydrobromide is pivotal in the study of regiochemistry in nucleophilic substitution reactions. The transformation of its derivatives with various alkylamines has been explored, leading to the synthesis of novel compounds. This research not only expands the chemical repertoire of quinoline derivatives but also provides insight into the mechanisms of nucleophilic amination and the influence of bromo substituents on reaction outcomes (H. Choi & D. Chi, 2004).

Safety and Hazards

The safety data for “7-Bromoquinolin-6-ol;hydrobromide” indicates that it has a GHS07 pictogram and a warning signal word . Specific hazard statements were not found in the search results.

Future Directions

Quinoline derivatives, such as “7-Bromoquinolin-6-ol;hydrobromide”, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could potentially be used in the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

7-bromoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZJNQJTBYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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